2-Chloro-6-iodo-7-methyl-7H-purine
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Overview
Description
2-Chloro-6-iodo-7-methyl-7H-purine is a heterocyclic organic compound with the molecular formula C6H4ClIN4. It belongs to the purine family, which is a group of compounds widely studied for their biological and chemical properties. This compound is characterized by the presence of chlorine and iodine atoms at the 2nd and 6th positions, respectively, and a methyl group at the 7th position on the purine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-iodo-7-methyl-7H-purine typically involves multi-step reactions starting from readily available purine derivatives. One common method includes the halogenation of 7-methyl-7H-purine with chlorine and iodine under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate to facilitate the halogenation process .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods focus on optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis systems are often employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-iodo-7-methyl-7H-purine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the purine ring.
Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like triethylamine in organic solvents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 2-azido-6-iodo-7-methyl-7H-purine, while coupling reactions can produce various biaryl derivatives .
Scientific Research Applications
2-Chloro-6-iodo-7-methyl-7H-purine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex purine derivatives.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Chloro-6-iodo-7-methyl-7H-purine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit certain kinases or interfere with DNA replication processes, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-iodopurine: Lacks the methyl group at the 7th position.
6-Iodo-7-methyl-7H-purine: Lacks the chlorine atom at the 2nd position.
2-Chloro-7-methyl-7H-purine: Lacks the iodine atom at the 6th position.
Uniqueness
2-Chloro-6-iodo-7-methyl-7H-purine is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its reactivity and biological activity.
Properties
CAS No. |
88059-43-2 |
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Molecular Formula |
C6H4ClIN4 |
Molecular Weight |
294.48 g/mol |
IUPAC Name |
2-chloro-6-iodo-7-methylpurine |
InChI |
InChI=1S/C6H4ClIN4/c1-12-2-9-5-3(12)4(8)10-6(7)11-5/h2H,1H3 |
InChI Key |
OJGZZVIAKJEYES-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C(=NC(=N2)Cl)I |
Origin of Product |
United States |
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